molecular formula C12H9Cl2NO3S B14849907 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride

2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride

Cat. No.: B14849907
M. Wt: 318.2 g/mol
InChI Key: TUSPHDGCZYKDOJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-(benzyloxy)pyridine to introduce the chlorine atom at the 6-position. This is followed by the sulfonylation of the pyridine ring to introduce the sulfonyl chloride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonylating agents like chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles: Nitric acid, halogens

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, benzoic acid derivatives, and benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful as an enzyme inhibitor or protein modifier. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and biological studies .

Properties

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

2-chloro-6-phenylmethoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C12H9Cl2NO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

TUSPHDGCZYKDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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